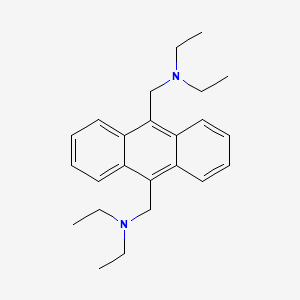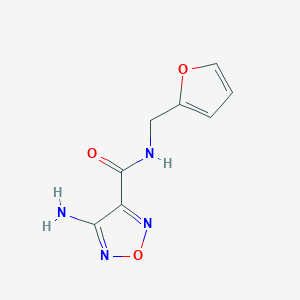
N,N,N',N'-tetraethyl-9,10anthracenedimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YL}METHYL)DIETHYLAMINE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of diethylamino groups attached to the anthracene core, which significantly influences its chemical and physical properties. Anthracene derivatives are known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YL}METHYL)DIETHYLAMINE typically involves the functionalization of anthracene at the 9 and 10 positions. One common method is the reaction of anthracene with formaldehyde and diethylamine under acidic conditions to form the desired product . The reaction can be represented as follows:
Anthracene+Formaldehyde+Diethylamine→(10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YLMETHYL)DIETHYLAMINE
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
({10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YL}METHYL)DIETHYLAMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene derivatives, and various substituted anthracenes .
Scientific Research Applications
({10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YL}METHYL)DIETHYLAMINE: has several applications in scientific research:
Mechanism of Action
The mechanism by which ({10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YL}METHYL)DIETHYLAMINE exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in fluorescence. This property is exploited in various applications, including bioimaging and photodynamic therapy . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photophysical studies.
9-Anthracenemethanol: Another anthracene derivative with applications in organic synthesis and as a precursor to more complex molecules.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems and has a high fluorescence quantum yield.
Uniqueness
({10-[(DIETHYLAMINO)METHYL]ANTHRACEN-9-YL}METHYL)DIETHYLAMINE: is unique due to its specific diethylamino functionalization, which imparts distinct electronic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications requiring strong fluorescence and good solubility .
Properties
Molecular Formula |
C24H32N2 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[[10-(diethylaminomethyl)anthracen-9-yl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C24H32N2/c1-5-25(6-2)17-23-19-13-9-11-15-21(19)24(18-26(7-3)8-4)22-16-12-10-14-20(22)23/h9-16H,5-8,17-18H2,1-4H3 |
InChI Key |
VJCYSZJVCXSLGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[methyl(4-methylphenyl)amino]ethyl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B11111530.png)
![2-Phenyl-5-m-tolyl-[1,3,4]oxadiazole](/img/structure/B11111532.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide](/img/structure/B11111536.png)

![2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol](/img/structure/B11111546.png)
![3,4-dihydroquinolin-1(2H)-yl[1-(ethylsulfonyl)piperidin-3-yl]methanone](/img/structure/B11111549.png)
![9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]-](/img/structure/B11111554.png)
![N-(2-morpholinoethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B11111567.png)
![Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate](/img/structure/B11111577.png)
![1-(4-methylbenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B11111586.png)
![N-({N'-[(E)-(3-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11111594.png)
![4-methoxy-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11111595.png)

![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11111611.png)
